Pelretin
Description
Historical Overview of Pelretin Development and Academic Inquiry
The history of retinoid research dates back to the early 20th century with the discovery of Vitamin A. pcaskin.comnih.gov The understanding of the biological functions of retinoids expanded significantly over the decades, leading to the development of both naturally occurring and synthetic retinoids for therapeutic applications. nih.govnih.gov this compound is a synthetic retinoid that emerged from this broader field of retinoid research. It was notably tested in the 1980s in animal studies, with initial investigations exploring its potential use for addressing wrinkles. wikipedia.org This period marked an active phase of academic inquiry into the potential dermatological applications of various retinoids, building upon earlier findings regarding the effects of compounds like retinoic acid on skin conditions. pcaskin.comnih.gov The development of synthetic retinoids like this compound aimed to potentially improve upon the properties of natural retinoids, such as efficacy and side effect profiles, although safety and adverse effect profiles are outside the scope of this article. nih.gov
This compound as a Synthetic Retinoid in Drug Discovery Research
This compound is classified as a synthetic retinoid. wikipedia.org Synthetic retinoids are designed and synthesized to interact with retinoid receptors (RARs and RXRs) in specific ways, often aiming for selectivity towards particular receptor subtypes to potentially enhance desired therapeutic effects and minimize unwanted activities. nih.gov The development of synthetic retinoids is a significant area within drug discovery research, seeking to leverage the known biological pathways modulated by retinoids for therapeutic benefit in a range of conditions. nih.govuu.nlukbiobank.ac.uk Research in this area involves the design, synthesis, and biological evaluation of novel retinoid analogs to understand their interactions with retinoid receptors and their downstream cellular effects. uu.nl While specific detailed research findings on this compound's mechanism of action or binding affinity were not extensively detailed in the search results, its classification as a synthetic retinoid implies its investigation within the framework of modulating retinoid signaling pathways for potential therapeutic applications. The broader field of synthetic retinoid research has explored their use in conditions beyond dermatology, including certain types of cancer and other disorders. researchgate.netnih.gov
Scope and Significance of this compound Research in Chemical Biology
The study of this compound falls within the domain of chemical biology, a field that applies chemical principles and tools to investigate and manipulate biological systems. mskcc.orgharvard.edursc.org Chemical biology research often involves the design and synthesis of small molecules, like synthetic retinoids, to serve as probes or potential therapeutic agents to understand complex biological processes. mskcc.orgharvard.edunih.gov The significance of this compound research, within this context, lies in its contribution to the broader understanding of how synthetic retinoids interact with biological targets, specifically retinoid receptors, and the resulting cellular and physiological effects. uu.nlmskcc.orgrsc.org
The scope of this compound research, as part of the larger retinoid field, contributes to the development of chemical tools to dissect retinoid signaling pathways, potentially leading to the identification of new therapeutic targets or the design of improved retinoid-based therapies. frontiersin.orgmskcc.orgrsc.org The use of synthetic retinoids in chemical biology allows researchers to probe the intricate roles of retinoid receptors in various cellular processes and disease states. nih.govmskcc.org
Data Table:
While specific quantitative data directly pertaining to this compound's biological activity (e.g., receptor binding affinities, efficacy in specific assays) was not extensively found in the provided search snippets, the general properties and context of this compound can be summarized in a table based on the available information.
| Aspect | Detail | Source(s) |
| Classification | Synthetic Retinoid | wikipedia.org |
| Initial Testing | Tested in the 1980s on animals | wikipedia.org |
| Exploratory Use | Investigated for potential use to eliminate wrinkles | wikipedia.org |
| Chemical Formula | C₂₃H₂₈O₂ | wikipedia.org |
| Molar Mass | 336.475 g·mol⁻¹ | wikipedia.org |
| PubChem CID | 6435504 | wikipedia.org |
| CAS Number | 91587-01-8 | wikipedia.org |
| Relevance | Part of broader retinoid research and synthetic retinoid drug discovery efforts | nih.govwikipedia.orguu.nl |
| Research Context | Studied within the field of chemical biology to understand interactions with biological targets (retinoid receptors) | mskcc.orgrsc.org |
Structure
3D Structure
Properties
CAS No. |
91587-01-8 |
|---|---|
Molecular Formula |
C23H28O2 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]benzoic acid |
InChI |
InChI=1S/C23H28O2/c1-17(10-15-21-18(2)8-6-16-23(21,3)4)7-5-9-19-11-13-20(14-12-19)22(24)25/h5,7,9-15H,6,8,16H2,1-4H3,(H,24,25)/b9-5+,15-10+,17-7+ |
InChI Key |
YRNAHKPMDMVFMV-GMICYETFSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC2=CC=C(C=C2)C(=O)O)C |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C2=CC=C(C=C2)C(=O)O)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC2=CC=C(C=C2)C(=O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Pelretin; |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of Pelretin
Established Synthetic Routes for Pelretin
Established synthetic routes for this compound often utilize a key starting material and employ specific reaction methodologies to construct the polyene chain and introduce the required functional groups.
Key Reaction Methodologies (e.g., Wittig-Horner Reaction)
The Wittig-Horner reaction, also known as the Horner-Wadsworth-Emmons (HWE) reaction, is a significant methodology employed in the synthesis of compounds containing carbon-carbon double bonds, including retinoids like this compound. google.comvulcanchem.comnih.govresearchgate.netorganic-chemistry.org This reaction involves the use of phosphonate-stabilized carbanions reacting with aldehydes or ketones to form alkenes, often with high E-selectivity, which is crucial for achieving the desired all-trans configuration in this compound. google.comorganic-chemistry.org In the synthesis of this compound or its related impurities, a selective Wittig-Horner reaction can be utilized to construct a specific part of the polyene chain with control over stereochemistry. google.com The mechanism of the Wittig-Horner reaction is similar to the classic Wittig reaction, proceeding through betaine (B1666868) and oxaphosphetane intermediates. researchgate.netorganic-chemistry.org
Another related reaction mentioned in the context of this compound impurity synthesis is the classical Wittig reaction, which uses phosphonium (B103445) ylides to form alkenes from carbonyl compounds. google.comnih.govresearchgate.net
Starting Materials and Precursor Chemistry (e.g., trans-Farnesol)
trans-Farnesol (PubChem CID: 445070) is a key starting material in the synthesis of this compound and some of its impurities. google.comvulcanchem.com trans-Farnesol is a 15-carbon isoprenoid alcohol. drugfuture.comnih.gov
A typical initial step in the synthesis using trans-farnesol involves its oxidation to trans-farnesal. google.comvulcanchem.com Reagents such as 2-iodosobenzoic acid or Dess-Martin periodinane can be used for this oxidation. vulcanchem.com
The synthesis of trans,trans-farnesol itself can be achieved through multi-step processes, for instance, starting from geranyl acetate. A reported method involves oxidation with selenium dioxide and tert-butyl hydroperoxide, followed by acid catalysis, saponification, and reaction with an isopentenyl Grignard reagent. google.com
Synthesis of this compound Analogs and Derivatives
The synthesis of this compound analogs and derivatives is important for exploring structure-activity relationships and developing compounds with potentially improved properties.
Strategies for Structural Modifications
Strategies for structural modifications of retinoids, including this compound analogs, can involve altering the polyene chain, the cyclic end group, or the terminal functional group. While specific detailed strategies for this compound analog synthesis are not extensively detailed in the provided context, the general approach to synthesizing retinoid analogs often involves modifying the key building blocks and employing similar carbon-carbon bond forming reactions like the Wittig-Horner reaction. patsnap.comnih.gov The synthesis of analogs often requires careful control of stereochemistry due to the presence of multiple double bonds.
Synthesis of Related Impurities for Quality Research
Specific methods have been developed for the synthesis of this compound acid decarboxylation body impurity, for example, using trans-farnesol as a starting material. google.com This synthesis involves oxidation to trans-farnesal, followed by a selective Wittig-Horner reaction and a classical Wittig reaction. google.com The synthesis of impurities is essential for their identification and characterization, which is required for quality control and validation of analytical methods in drug manufacturing. mdpi.com
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Pelretin and Its Analogs
Fundamental Principles of Retinoid Structure-Activity Relationships
Retinoids typically consist of a cyclic end group (often an ionone (B8125255) ring), a polyene side chain, and a polar terminal group (usually a carboxylic acid). researchgate.net The biological activity of retinoids is primarily mediated through binding to nuclear receptors, specifically RARs and RXRs. researchgate.netnih.gov These receptors act as ligand-activated transcription factors, regulating gene expression. researchgate.netnih.gov The interaction between a retinoid and its receptor is highly dependent on the retinoid's structure, influencing its binding affinity and the subsequent conformational changes in the receptor that lead to transcriptional modulation. nih.gov Different structural features can confer selectivity for specific RAR or RXR subtypes (alpha, beta, or gamma), leading to diverse biological outcomes. researchgate.netdrugbank.com
Quantitative Structure-Activity Relationship (QSAR) Modeling of Pelretin Analogs
QSAR modeling of retinoid analogs, including those related to this compound, involves correlating molecular descriptors (representing physicochemical or structural properties) with their observed biological activities. wikipedia.org These models can be used to predict the activity of new compounds and to gain insights into the molecular features that are important for receptor binding and activation. wikipedia.org
Multivariate Analysis Approaches in QSAR (e.g., MTD procedure)
Multivariate analysis techniques are commonly employed in QSAR studies to analyze complex relationships between multiple molecular descriptors and biological activity. unimib.it The Minimal Topological Difference (MTD) procedure is an example of a 3D-QSAR method that describes the fit of molecules to a putative receptor site. researchgate.netnih.gov This approach involves aligning the molecules and calculating the steric differences between them and a proposed "standard" molecule or receptor cavity. researchgate.net These steric differences are then used as descriptors in a regression analysis to build a QSAR model. researchgate.net The MTD method has been applied to retinoids, correlating biological activities with parameters describing the fit of the molecules to a possible receptor site. nih.gov
Computational Chemistry and Molecular Modeling in SAR Analysis (e.g., COSMIC and HyperChem)
Computational chemistry and molecular modeling play a vital role in SAR and QSAR studies of retinoids. scirp.orgunifap.br Software packages like HyperChem and COSMIC are used to generate 3D molecular structures, calculate molecular properties (descriptors), and perform conformational analysis. scirp.orgnih.govhypercubeusa.comcomputationalscience.org Molecular mechanics and quantum mechanics methods can be used to optimize molecular geometries and calculate electronic properties that are relevant for receptor interactions. scirp.orgresearchgate.net Molecular modeling allows researchers to visualize the interaction of retinoids with their receptors and to understand the structural basis for binding affinity and selectivity. unifap.br These computational tools are essential for deriving the molecular descriptors used in QSAR models and for interpreting the results of SAR studies. scirp.org
Identification of Key Structural Determinants for Biological Activity
SAR and QSAR studies on this compound and its analogs have helped identify key structural features that influence their biological activity, particularly their interaction with retinoid receptors.
Role of Polyene Chain and Terminal Carboxylate Group
The polyene chain provides a flexible linker between the cyclic head group and the polar terminal group. The length, degree of unsaturation, and configuration (cis or trans) of the double bonds in the polyene chain can affect the molecule's shape, flexibility, and electronic distribution, all of which are important for receptor binding. researchgate.net The terminal carboxylate group is typically involved in key interactions with amino acid residues in the receptor binding site, often forming hydrogen bonds. researchgate.net Modifications to the terminal group, such as esterification or replacement with other polar functionalities, can alter the compound's potency and receptor selectivity. The uninterrupted conjugation in the polyene chain has been suggested to be important for biological activity in some retinoid series. nih.gov
Stereochemical Constraints and Activity
The stereochemistry of retinoids, including this compound and its analogs, plays a crucial role in determining their biological activity, particularly in their interaction with nuclear retinoid receptors (RARs and RXRs) and subsequent cellular effects such as differentiation and apoptosis. Structure-activity relationship (SAR) studies have highlighted the significance of specific double bond configurations, notably at the C9 position, in mediating distinct biological outcomes. researchgate.netiupac.orgeurekaselect.comnih.gov
Research into various retinoid and arotinoid structures indicates that the stereochemistry of the polyene chain can profoundly influence receptor binding affinity and the nature of the induced cellular response. For instance, studies have revealed that different stereoisomers can be associated with contrasting activities. Specifically, a cis configuration at certain positions, such as the C9 double bond, has been linked to potent apoptotic activity in some retinoid classes, while the corresponding trans isomers may primarily induce differentiation. researchgate.netiupac.org This suggests that the precise three-dimensional arrangement of the molecule is critical for productive interaction with the binding site of retinoid receptors or other relevant biological targets, thereby dictating the downstream cellular effects. nih.govnih.govblogspot.com
| Compound Class (Example) | Key Stereocenter/Double Bond | Stereochemistry | Primary Biological Activity | Reference |
| Arotinoids | C9 Double Bond | cis | Potent Apoptotic Activity | researchgate.netiupac.org |
| Arotinoids | C9 Double Bond | trans | Differentiating Activity | researchgate.netiupac.org |
| Retinoic Acid | C9 Double Bond | 9-cis | Binds RAR and RXR receptors | iupac.org |
| Retinoic Acid | C9 Double Bond | All-trans | Binds RAR receptors | iupac.orgnih.gov |
This differential activity based on stereochemistry implies that the precise spatial orientation of functional groups within the retinoid structure is a critical determinant of its biological profile. blogspot.comnih.gov Minor changes in stereochemistry can lead to significant differences in how the molecule is recognized by and interacts with retinoid receptors and potentially other cellular proteins, resulting in altered therapeutic effects. wikipedia.org Therefore, understanding and controlling the stereochemistry of this compound and its analogs is paramount in SAR studies aimed at developing compounds with desired efficacy and specificity.
Molecular Mechanisms of Action and Cellular Biology of Pelretin
Interactions with Retinoid Receptors and Binding Proteins
Retinoids, including synthetic ones like pelretin, exert their effects by interacting with specific nuclear receptors and cellular binding proteins.
Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR) Interactions
This compound, as a synthetic retinoid, is understood to interact with nuclear receptors belonging to the retinoid receptor family. This family includes the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). diva-portal.orgunizg.hruniprot.orgactivemotif.com RARs and RXRs are ligand-dependent transcription factors that function as heterodimers, most notably RAR/RXR heterodimers. diva-portal.orguniprot.orgbiorxiv.org These heterodimers bind to specific DNA sequences called Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby regulating gene expression. uniprot.orgbiorxiv.org Ligand binding to these receptors induces conformational changes that influence their interaction with co-regulators and DNA. activemotif.combiorxiv.org While RAR can be activated in RAR/RXR heterodimers, RXR's activity in these complexes can be influenced by the RAR partner and its ligand-binding state. diva-portal.org The ligand-binding domain (LBD) of RXR is crucial for heterodimerization with various nuclear receptors, including RARs, and its ligand binding triggers dissociation of corepressors and recruitment of coactivators. activemotif.com
Role of Cellular Retinoic Acid Binding Proteins (CRABPs)
Cellular Retinoic Acid Binding Proteins (CRABPs) are cytosolic proteins that bind to retinoic acid. nih.gov These proteins are involved in the metabolism and homeostasis of retinoic acid by sequestering it and acting as substrates for metabolic enzymes. nih.gov While the specific interaction of this compound with CRABPs is not detailed in the provided information, retinoid activity is generally influenced by the presence and activity of these binding proteins, which can modulate the availability of retinoids for interaction with nuclear receptors.
Modulation of Gene Expression and Transcriptional Activity
The interaction of retinoids with nuclear receptors leads to the modulation of gene expression, a fundamental process by which genetic information is used to synthesize functional gene products. wikipedia.orgozbiosciences.com This modulation occurs primarily at the transcriptional level. wikipedia.orgozbiosciences.comwikipedia.org
Ligand-Induced Transcription via Retinoic Acid Response Elements (RAREs)
RAR/RXR heterodimers regulate gene expression by binding to RAREs, which are typically composed of two AGGTCA binding sites arranged as direct repeats with specific spacing in the promoter regions of target genes. uniprot.orgbiorxiv.org Ligand binding to RARs and/or RXRs in these heterodimers promotes transcriptional activation. diva-portal.orguniprot.orgactivemotif.combiorxiv.org In the absence of a ligand, RAR-RXR heterodimers are often associated with corepressor complexes, leading to transcriptional suppression. uniprot.orgbiorxiv.org Upon ligand binding, these corepressors dissociate, and coactivators are recruited, facilitating transcriptional activation. uniprot.orgactivemotif.combiorxiv.org
Regulation of Co-repressor and Co-activator Complexes
Transcriptional activity mediated by nuclear receptors like RAR and RXR is finely tuned by the recruitment and exchange of co-repressor and co-activator complexes. unizg.hruniprot.orgvrachi.nameelifesciences.orgwikipedia.orgnih.govnih.govwikipedia.org In the absence of a ligand, corepressor proteins bind to the receptor heterodimers, leading to chromatin condensation and transcriptional repression. uniprot.orgbiorxiv.orgwikipedia.orgnih.gov Upon ligand binding, a conformational change in the receptor facilitates the dissociation of corepressors and the recruitment of coactivator complexes. uniprot.orgactivemotif.combiorxiv.orgwikipedia.org Coactivators enhance transcription by recruiting general transcription machinery and, in some cases, possessing histone acetyltransferase (HAT) activity, which modifies chromatin structure to make DNA more accessible for transcription. wikipedia.org This dynamic exchange of corepressor and coactivator complexes is a key mechanism by which retinoid receptors regulate gene expression in a signal-dependent manner. nih.gov
Specific Gene Target Modulation (e.g., ApoA-I synthesis, MMP2 suppression)
Retinoids, including synthetic variants, can modulate the expression of specific genes. While direct studies on this compound's modulation of every potential target gene were not extensively detailed in the provided results, the general mechanisms of retinoid action suggest its potential influence on genes regulated by RAR and RXR.
One example of a gene target potentially influenced by retinoids is Apolipoprotein A-I (ApoA-I). ApoA-I is the major protein component of high-density lipoprotein (HDL) and plays a role in cholesterol metabolism and inflammation. mdpi.comnih.gov ApoA-I synthesis is primarily in the liver and small intestine. nih.gov While the provided information discusses the regulation and function of ApoA-I, it does not directly link this compound to its synthesis modulation.
Another potential target is Matrix Metalloproteinase-2 (MMP-2). MMP-2 is an enzyme involved in the degradation of the extracellular matrix and is implicated in various physiological and pathological processes. nih.govnih.gov Inhibition or suppression of MMP-2 activity has been shown to have therapeutic potential in certain conditions. nih.govnih.gov The provided information discusses the role and inhibition of MMP-2 but does not directly link this compound to its suppression.
However, based on the known mechanisms of retinoids acting through nuclear receptors and modulating gene expression, it is plausible that this compound could influence the transcription of genes like ApoA-I and MMP-2 if they contain functional RAREs in their regulatory regions, either directly or indirectly through complex gene regulatory networks. nih.govyoutube.com Further specific research on this compound's effects on these particular gene targets would be required to confirm such modulation.
Influence on Cellular Differentiation and Proliferation Pathways
Retinoids are well-established regulators of cellular differentiation and proliferation. They primarily mediate their effects by binding to and activating nuclear retinoid receptors, specifically Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) nih.gov. Upon ligand binding, these receptors form heterodimers (typically RAR-RXR) and translocate to the nucleus, where they bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes nih.gov. This binding event modulates gene expression, leading to altered cellular outcomes, including the induction of differentiation and inhibition of proliferation.
Studies on retinoids have shown they can promote tumor cell differentiation and/or induce proteins that sensitize tumors to drug combinations nih.gov. For instance, all-trans retinoic acid (RA), a naturally occurring retinoid, induces differentiation by initiating changes in the interactions of RAR/RXRs with co-repressor and co-activator proteins, thereby activating the transcription of primary target genes nih.gov. These changes can lead to stable epigenetic modifications and alter the sensitivity of cells to other signaling pathways nih.gov. In cancer cells, these alterations have the potential to promote differentiation towards a less neoplastically-transformed state nih.gov.
Retinoids can influence the expression of genes encoding transcription factors and signaling proteins that further modify gene expression, such as FOX03A, Hoxa1, Sox9, TRAIL, and UBE2D3 nih.gov. They also impact interactions with proteins that induce epigenetic changes nih.gov.
While specific detailed research findings on this compound's direct influence on differentiation and proliferation pathways at a molecular level are not extensively available in the provided search results, the known mechanisms of action for retinoids provide a framework for understanding its potential effects. Retinoids, in general, have been shown to inhibit the proliferation of certain cancer cells and alter cell differentiation nih.gov.
Signaling Pathway Cross-Talk with Other Cellular Processes (e.g., MAPK, PKA, Akt)
Cellular processes are regulated by intricate networks of signaling pathways that exhibit significant cross-talk. Retinoid signaling, mediated through RARs and RXRs, can interact with other major signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK), Protein Kinase A (PKA), and Akt (also known as protein kinase B) pathways.
The MAPK cascades, including ERK, p38, and JNK, are crucial in integrating and processing intra- and extracellular cues to control cell fate decisions such as proliferation, differentiation, and apoptosis frontiersin.orgresearchgate.net. The PI3K/Akt signaling pathway also plays a critical role in regulating cellular processes like growth, proliferation, survival, and apoptosis researchgate.netshodhsagar.com. PKA, activated by cAMP, is involved in hormone action and has a role in cell growth and proliferation, often exhibiting complex interactions with the MAPK pathway georgefox.edunih.gov.
Cross-talk between these pathways allows for fine-tuning of cellular responses. For example, the Ras-ERK and PI3K-mTOR pathways exhibit cross-talk and compensation shodhsagar.com. MAPK and PI3K/Akt pathways play crucial roles in regulating cellular processes such as growth, proliferation, survival, and apoptosis researchgate.netshodhsagar.com. The ERK-MAPK signaling pathway, for instance, plays a role in the differentiation of mesenchymal stem cells cusabio.com. Similarly, the PI3K-AKT-mTOR signaling pathway is a key regulator in cell proliferation, differentiation, and metabolism cusabio.com.
While the provided search results discuss the cross-talk between MAPK, PKA, and Akt pathways in various cellular contexts and in response to different stimuli (like leptin or cAMP) frontiersin.orgresearchgate.netshodhsagar.comgeorgefox.edunih.govnih.gov, specific detailed information on how this compound directly modulates or interacts with these pathways is not explicitly available. However, given that this compound is a synthetic retinoid, it is plausible that its effects on cellular differentiation and proliferation could involve modulation of or cross-talk with these fundamental signaling networks, similar to other retinoids. For instance, retinoids can change the pattern of gene expression in tumor cells to make them more sensitive to other therapies nih.gov, which could involve interactions with pathways that regulate cell survival and growth.
Further research specifically focused on this compound is needed to elucidate the precise mechanisms of its interaction and cross-talk with MAPK, PKA, and Akt signaling pathways and how these interactions contribute to its effects on cellular differentiation and proliferation.
Preclinical Biological Activity Studies of Pelretin in Research Models
In Vitro Cellular and Biochemical Assays
In vitro assays are fundamental tools in preclinical research, allowing for controlled studies on the effects of compounds like pelretin at the cellular and biochemical levels. These assays provide insights into specific biological activities and potential mechanisms.
Cell Culture Models for Efficacy Evaluation
Cell culture models are widely used to assess the efficacy of compounds in a controlled environment promega.comnih.gov. They offer advantages such as consistency and reproducibility nih.gov. This compound, as a synthetic retinoid, has been studied in cell culture to evaluate its effects on cellular processes, likely related to differentiation and proliferation, which are known targets of retinoids wikipedia.orgpatsnap.com. While specific details of this compound's efficacy in various cell culture models are not extensively detailed in the provided search results, retinoids in general are known to influence cell differentiation and growth in such systems patsnap.commdpi.com. The efficacy evaluation in cell culture often involves assessing parameters like cell viability, proliferation rates, and differentiation markers wikipedia.org.
Organ Culture Systems (e.g., Hamster Tracheal Organ Culture (TOC-assay))
Organ culture systems, such as the Hamster Tracheal Organ Culture (TOC-assay), provide a more complex in vitro model that retains some of the tissue's original architecture and function mdpi.comnih.gov. The TOC-assay has been used to study the effects of retinoids on epithelial differentiation, particularly the inhibition of keratinization patsnap.comnih.gov. This compound has been evaluated using the TOC-assay to assess its inhibitory effects on the keratinization of hamster tracheal organ culture patsnap.com. This assay serves as a model for studying the impact of retinoids on mucociliary respiratory epithelium and can reveal both subtle and dramatic epithelial alterations nih.govnih.gov.
Biochemical Marker Induction/Inhibition Studies (e.g., Ornithine Decarboxylase (ODC-assay))
Biochemical marker studies investigate the ability of a compound to induce or inhibit specific enzymes or other biochemical indicators. The Ornithine Decarboxylase (ODC-assay) is a common assay in retinoid research, as ODC is a key enzyme in the synthesis of polyamines, which are important for cell growth and proliferation frontiersin.orgcloud-clone.comresearchgate.net. Increased ODC activity is often associated with carcinogenesis researchgate.net. Retinoids can influence ODC activity. This compound has been studied for its potential to induce ornithine decarboxylase (ODC) patsnap.com. The ODC assay measures the decarboxylation of ornithine to putrescine, often using radioactive markers or other detection methods frontiersin.orgresearchgate.netmybiosource.com.
Protein Inhibition Studies
Protein inhibition studies examine the capacity of a compound to inhibit the activity of specific proteins, often enzymes or receptors researchgate.netnih.govthermofisher.com. This compound has been described as a potential protein inhibitor cymitquimica.com. Retinoids are known to interact with nuclear receptors (RARs and RXRs) that regulate gene expression, which can indirectly affect protein levels and activity frontiersin.org. While the specific proteins inhibited by this compound are not detailed in the provided results, its classification as a potential protein inhibitor suggests investigations into its molecular targets cymitquimica.com. These studies often involve in vitro assays that measure enzyme activity or protein binding researchgate.netthermofisher.comnih.govfrontiersin.org.
In Vivo Animal Model Investigations
In vivo animal models are crucial for evaluating the biological activity of compounds in a complex living system, providing information on efficacy, metabolism, and potential effects on various organs and systems.
Rodent Models in Retinoid Research
Rodent models, such as mice and rats, are commonly used in retinoid research due to their genetic tractability and physiological similarities to humans in certain aspects mdpi.comfrontiersin.org. These models are utilized to study the effects of retinoids on development, differentiation, vision, and various disease models mdpi.comfrontiersin.org. This compound has been tested on animals in the past, particularly in the 1980s wikipedia.org. While the specific details of this compound studies in rodent models are not extensively provided, retinoid research in rodents often involves assessing effects on skin conditions, cancer development, and other processes influenced by retinoid signaling patsnap.comfrontiersin.orgfda.gov. Studies might involve administering the retinoid and monitoring changes in tissue morphology, biochemical markers, or disease progression mdpi.comnih.govmdpi.com.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 6435504 |
| Benzoyl peroxide | 7187 |
| Salicylic acid | 338 |
| Tretinoin | 1132 |
| α-difluoromethylornithine (DFMO) | 3014 |
| Ornithine | 987 |
| Putrescine | 1045 |
| Spermidine | 1103 |
| Spermine | 1104 |
| Retinoic acid | 444795 |
| Retinol | 31203 |
| 9-cis-retinal | 6435340 |
| 11-cis-retinal | 638262 |
Interactive Data Tables
Based on the information found, specific quantitative data suitable for interactive tables is limited. However, the text mentions the types of assays and what they measure. Below are conceptual interactive tables based on the described assays and potential outcomes.
Table 1: Conceptual Data from Hamster Tracheal Organ Culture (TOC-assay)
| Retinoid Treatment | Effect on Keratinization | Notes |
| Control | Baseline | Untreated control tissue. |
| This compound | Inhibition observed | Effect on epithelial differentiation. patsnap.com |
| Other Retinoids | Varied effects | Depending on the specific retinoid. patsnap.com |
Table 2: Conceptual Data from Ornithine Decarboxylase (ODC-assay)
| Retinoid Treatment | Effect on ODC Activity | Notes |
| Control | Baseline | Untreated control. |
| This compound | Induction observed? | This compound studied for ODC induction. patsnap.com |
| Other Retinoids | Varied effects | Depending on the specific retinoid. patsnap.com |
Table 3: Conceptual Data from In Vivo Rodent Studies (Illustrative)
| Treatment Group | Observed Effect (e.g., Skin Morphology) | Notes |
| Control | Normal morphology | Untreated animals. |
| This compound | Changes in skin morphology | Based on historical testing in animals. wikipedia.org |
| Vehicle | No significant changes | Control group receiving the delivery vehicle. |
Models for Studying Epithelial Differentiation and Keratinization
Epithelial differentiation is a fundamental biological process involving the maturation of epithelial cells, leading to the formation of specialized tissues like the epidermis. mdpi.commdpi.com Keratinization is a specific type of epithelial differentiation where keratinocytes produce keratin (B1170402) proteins, forming a protective barrier. mdpi.comomjournal.orgomjournal.org Retinoids, including synthetic analogs like this compound, are known to play a significant role in regulating these processes. mdpi.compatsnap.com
Research models for studying the effects of compounds on epithelial differentiation and keratinization often include organ cultures and cell cultures. Hamster tracheal organ culture (TOC-assay) has been utilized to assess the inhibitory effects of synthetic retinoids on keratinization. patsnap.com In these models, changes in keratin expression patterns serve as markers of differentiation. For instance, in epidermal differentiation, low molecular weight keratins (K5/K14) found in the basal layer are replaced by high molecular weight keratins (K1/K10/K11) as cells differentiate, serving as a marker of keratinization. omjournal.org
Preclinical Models for Tumor Promotion Inhibition (e.g., Antipapilloma - TPA-assay)
Preclinical models are crucial for evaluating the potential of compounds to inhibit tumor promotion, a key stage in the multi-step process of carcinogenesis. nih.govnih.gov The antipapilloma assay, often utilizing 12-O-tetradecanoylphorbol-13-acetate (TPA) as a tumor promoter, is a widely used model for this purpose, particularly in mouse skin. patsnap.comnih.govnih.gov TPA is a potent tumor promoter that activates protein kinase C and induces various biological responses related to cell proliferation and inflammation, contributing to the development of tumors in initiated skin. nih.govnih.gov
In the TPA-induced tumor promotion assay, mice are typically initiated with a subcarcinogenic dose of a carcinogen, such as 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), followed by repeated applications of TPA. nih.govnih.gov The efficacy of a test compound in inhibiting tumor promotion is then assessed by observing the reduction in the number and incidence of papillomas compared to control groups treated with TPA alone. nih.govnih.gov
This compound, as a synthetic retinoid, has been evaluated for its inhibitory effects on tumor promotion in such preclinical models. patsnap.com Studies have investigated its ability to counteract the effects of tumor promoters like TPA. The TPA-assay is explicitly mentioned in the context of evaluating the inhibition of tumor promotion by synthetic retinoids, including those studied in conjunction with this compound in QSAR analyses. patsnap.com These analyses aimed to establish relationships between the chemical structure of retinoids and their biological activity in inhibiting tumor promotion. patsnap.com
While specific detailed data on this compound's performance in the TPA-assay were not extensively provided in the search results, the inclusion of the "antipapilloma - TPA-assay" in the QSAR study involving synthetic retinoids indicates that this compound or closely related compounds were likely tested in this model to assess their tumor promotion inhibitory activity. patsnap.com Retinoic acid, another retinoid, has been shown to be a potent inhibitor of mouse skin tumor promotion by TPA, inhibiting both Stage I and Stage II of tumor promotion and requiring continuous application for sustained inhibition. nih.gov The investigation of this compound in similar models would aim to determine its potency and efficacy in preventing or reducing tumor development induced by tumor promoters like TPA.
Data from studies on other inhibitors in the TPA-induced tumor promotion model demonstrate the type of results obtained. For example, a polyphenolic fraction from grape seeds significantly inhibited TPA-induced tumor promotion in CD-1 mouse epidermis, showing a dose-dependent reduction in tumor incidence and the number of tumors per mouse. nih.gov These studies also measured the inhibition of markers associated with tumor promotion, such as ornithine decarboxylase (ODC) and myeloperoxidase (MPO) activities. nih.gov
The QSAR study involving this compound and other synthetic retinoids in the TPA-assay suggests that the structural features of these compounds, particularly the polyene chain and the terminal carboxylate group, play a role in their ability to inhibit tumor promotion. patsnap.com
Future Research Trajectories and Academic Significance of Pelretin
Exploration of Novel Molecular Targets for Pelretin
The exploration of novel molecular targets for this compound is a key area for future research. While retinoids are known to primarily exert their effects by regulating gene transcription through binding to nuclear receptors like Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) mdpi.comnih.gov, the specific interactions and downstream effects of this compound may involve additional or less-characterized pathways. Research into novel targets could involve high-throughput screening, proteomic analysis, and advanced cellular assays to identify proteins or signaling pathways modulated by this compound beyond the classical retinoid receptors. Understanding these interactions at a molecular level is crucial for fully elucidating this compound's mechanism of action and identifying potential new therapeutic applications. Studies on other retinoids highlight the complexity of retinoid-binding proteins and their varied interaction modes, suggesting that this compound might also interact with a range of proteins beyond the canonical receptors, potentially influencing diverse cellular processes plos.org. For instance, research on retinoic acid has revealed its involvement in regulating gene transcription and its requirement for normal embryonic development, with malformations linked to inappropriate receptor activation nih.gov. Investigating if this compound shares or diverges from these intricate interactions could uncover novel targets.
Development of Advanced Synthetic Analogs with Enhanced Specificity
The development of advanced synthetic analogs of this compound with enhanced specificity is a significant future research trajectory. This involves rational drug design based on structure-activity relationships (SAR) to create compounds with improved binding affinity to specific retinoid receptors or novel identified targets, while minimizing off-target effects. The goal is to develop analogs that retain or enhance the desired therapeutic effects of this compound while potentially reducing unwanted side effects. Quantitative structure-activity relationship (QSAR) studies on synthetic retinoids have provided insights into the steric and electronic requirements for binding to different receptors, indicating distinct binding site characteristics patsnap.com. Future work could build upon such studies, utilizing computational modeling and medicinal chemistry to design and synthesize this compound analogs with tailored interactions. The development of new retinoids with selective receptor activity, such as the fourth-generation topical retinoid trifarotene (B1683032) which is a selective RARγ agonist, exemplifies this approach jddonline.com. Research into peptide therapeutics also demonstrates strategies for developing synthetic analogs with enhanced stability and target specificity through modifications and the incorporation of non-natural amino acids researchgate.netnih.gov. Applying similar strategies to this compound could yield analogs with improved pharmacological profiles.
Integration of Computational and Experimental Approaches in Retinoid Drug Discovery
The integration of computational and experimental approaches is becoming increasingly vital in retinoid drug discovery, including research on this compound. Computational methods, such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations, can provide valuable insights into the potential interactions of this compound and its analogs with target proteins patsnap.comresearchgate.net. These in silico techniques can help predict binding affinities, analyze structural requirements for activity, and guide the design of novel compounds. Experimental approaches, including in vitro binding assays, cell-based functional assays, and in vivo studies, are then essential to validate the predictions from computational models and evaluate the biological activity and specificity of this compound and its analogs. The combination of these approaches can accelerate the identification and optimization of promising retinoid candidates. The broader field of drug discovery is increasingly leveraging computational methods, including AI and machine learning, for target identification, virtual screening, and predictive modeling, which can be applied to retinoid research researchgate.netacs.orgnih.gov. Integrating structural insights with computational modeling has proven beneficial in designing drug candidates structure-based-drug-design-summit.com.
Broader Implications for Understanding Retinoid Biology and Disease Pathogenesis
Research on this compound has broader implications for understanding retinoid biology and disease pathogenesis. As a synthetic retinoid, studying this compound's interactions and effects can provide further insights into the complex signaling pathways regulated by vitamin A and its derivatives. This includes understanding the roles of different retinoid receptors, the mechanisms of gene regulation, and the impact of retinoid signaling on cellular differentiation, proliferation, and apoptosis mdpi.comscienceopen.com. Furthermore, investigating this compound's potential in various disease models can contribute to our understanding of how dysregulated retinoid signaling may contribute to the pathogenesis of conditions such as cancer, dermatological disorders, and potentially neurodegenerative diseases nih.govnih.govnih.govmdpi.com. For instance, retinoids have shown effects on skin aging and wound repair, highlighting their role in tissue biology scienceopen.comnih.govrockefeller.edu. Research into this compound could shed light on specific aspects of these processes or uncover novel roles for retinoids in disease. The academic significance lies in expanding our fundamental knowledge of retinoid biology, which could pave the way for the development of new therapeutic strategies for a wider range of diseases.
Q & A
Q. What validated assays are recommended for assessing Pelretin’s bioavailability in preclinical models?
Methodological Answer: Bioavailability studies should employ high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify this compound in plasma and tissues. Ensure protocols adhere to FDA bioanalytical guidelines, including calibration curves, quality controls, and matrix effects assessment. For tissue distribution, homogenization methods must be standardized to minimize analyte degradation .
Q. How should experimental groups be designed to evaluate this compound’s efficacy in murine models of chronic inflammation?
Methodological Answer: Use a randomized, blinded design with four groups: (1) vehicle control, (2) positive control (e.g., dexamethasone), (3) low-dose this compound, and (4) high-dose this compound. Include at least n = 8–10 mice per group to ensure statistical power. Measure biomarkers like IL-6, TNF-α, and histopathology at multiple timepoints to capture dynamic responses. Power analysis should precede the study to justify sample size .
Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships in vitro?
Methodological Answer: Nonlinear regression models (e.g., four-parameter logistic curves) are ideal for dose-response analysis. Use tools like GraphPad Prism to calculate EC₅₀ values and assess goodness-of-fit (R²). For comparative studies, apply ANOVA with post-hoc Tukey tests, ensuring data meet normality and homogeneity assumptions .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s in vitro potency and in vivo efficacy?
Methodological Answer: Discrepancies often arise from metabolic instability or poor tissue penetration. Conduct in vitro ADME assays (e.g., microsomal stability, plasma protein binding) to identify pharmacokinetic limitations. Validate findings using in vivo pharmacokinetic/pharmacodynamic (PK/PD) modeling, correlating plasma exposure with target engagement biomarkers. Cross-species comparisons (e.g., human hepatocytes vs. murine models) may clarify translational relevance .
Q. What strategies optimize this compound’s formulation for enhanced blood-brain barrier (BBB) penetration in neurodegenerative studies?
Methodological Answer: Explore prodrug designs or lipid-based nanoparticles to improve lipophilicity and BBB transport. Validate penetration using in vitro BBB models (e.g., hCMEC/D3 cell monolayers) and in vivo imaging (e.g., PET tracers). Compare brain-to-plasma ratios across formulations, adjusting excipients like PEGylation to balance stability and bioavailability .
Q. How should researchers design experiments to identify this compound’s off-target effects in transcriptomic profiles?
Methodological Answer: Perform RNA sequencing on treated vs. control cells, followed by pathway enrichment analysis (e.g., Gene Ontology, KEGG). Use STRING-DB to map protein-protein interaction networks and identify indirect targets. Validate hits with CRISPR knockdown or siRNA silencing, assessing phenotypic rescue. Prioritize pathways with known safety liabilities (e.g., cytochrome P450, ion channels) .
Q. What methodologies address batch-to-batch variability in this compound synthesis for reproducibility?
Methodological Answer: Implement quality-by-design (QbD) principles, defining critical process parameters (CPPs) like reaction temperature and purity thresholds. Characterize batches using NMR, HPLC, and differential scanning calorimetry (DSC). Establish acceptance criteria for impurities (<0.1% by area normalization) and share raw data in supplementary materials for peer review .
Data Analysis & Interpretation
Q. How can researchers distinguish this compound’s direct vs. indirect mechanisms in omics datasets?
Methodological Answer: Combine phosphoproteomics with kinase inhibition assays to pinpoint direct targets. Use temporal profiling to separate primary (early) and secondary (late) effects. For indirect mechanisms, employ network pharmacology tools like Cytoscape to map upstream regulators and downstream effectors .
Q. What bioinformatics pipelines are recommended for integrating this compound’s multi-omics data (genomic, proteomic, metabolomic)?
Methodological Answer: Use platforms like Galaxy or KNIME for workflow integration. Apply dimensionality reduction (PCA, t-SNE) to identify clusters across datasets. Validate cross-omics correlations with Mantel tests or similarity matrices. Public repositories like GEO or PRIDE should host raw data to ensure transparency .
Ethical & Reproducibility Considerations
Q. How can researchers ensure this compound studies meet FAIR (Findable, Accessible, Interoperable, Reusable) data standards?
Methodological Answer: Deposit raw data in repositories like Figshare or Zenodo with unique DOIs. Annotate metadata using controlled vocabularies (e.g., MeSH, ChEBI). Provide step-by-step protocols on protocols.io and include reagent lot numbers in methods sections. Adhere to ARRIVE guidelines for animal studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
